Erucate

描述

Significance of Erucate in Advanced Lipid Biochemistry Research

This compound holds significance in advanced lipid biochemistry due to its prevalence in certain plant oils, notably from the Brassicaceae family, such as rapeseed (Brassica napus) and Crambe abyssinica portlandpress.comresearchgate.net. While low-erucic acid rapeseed (LEAR) varieties are widely used in the food industry, high-erucic acid rapeseed (HEAR) varieties are primarily utilized for industrial purposes nih.gov. The presence and metabolism of very long-chain fatty acids (VLCFAs) like this compound are crucial aspects of lipid synthesis and storage in these plants nih.govnih.gov.

In the realm of animal and human health, the biochemical fate and effects of this compound are subjects of ongoing investigation. Studies employing advanced lipidomics techniques are revealing the distribution and metabolism of this compound and its derivatives in various tissues and biological fluids researchgate.netnih.gov. For instance, this compound has been identified in human meibomian gland secretions as a component of cholesteryl esters caymanchem.com. Research in animal models, such as rats, has shown tissue-selective metabolism of this compound, with differences observed in liver and heart tissues regarding its incorporation into neutral lipids and phospholipids (B1166683) and its pathway of degradation researchgate.net.

Furthermore, recent metabolomic studies have indicated potential associations between this compound levels and certain health conditions. For example, plasma this compound levels were found to be associated with executive function trajectories in studies investigating cognitive changes nih.govresearchgate.net. Elevated levels of this compound have also been observed in the fecal metabolomic profiles of infants with certain feeding practices nih.gov. These findings highlight the importance of understanding this compound's metabolic pathways and its interactions within complex biological systems.

Current Trajectories and Foundational Theories in this compound Research

Current research on this compound follows several key trajectories. One major area focuses on the biosynthesis and regulation of this compound accumulation in oilseed crops. Foundational theories in this area revolve around the fatty acid elongation system in the endoplasmic reticulum, where oleoyl-CoA (18:1-CoA) is successively elongated to eicosenoyl-CoA (20:1-CoA) and then to erucoyl-CoA (22:1-CoA) through the action of elongases nih.gov. Studies are investigating the enzymes involved, such as 3-ketoacyl-CoA synthase (KCS), and the regulatory mechanisms controlling the flux through these pathways nih.govnih.gov. Lipidomics is a key tool in these studies, allowing for detailed analysis of the molecular species of lipids containing this compound during seed development researchgate.netnih.gov.

Another significant trajectory involves exploring the metabolic fate of this compound in mammalian systems. This includes investigating its absorption, distribution, metabolism (e.g., beta-oxidation and elongation), and excretion. Foundational theories here relate to the general principles of fatty acid metabolism, but research is uncovering tissue-specific differences and the influence of transporters like organic anion transporter 1 (OAT1) on this compound levels nih.govresearchgate.net. The role of this compound as a precursor for other VLCFAs, such as nervonic acid (24:1n-9), is also an important aspect of this research mdpi.com.

Emerging trajectories include the investigation of this compound and its derivatives in specific physiological contexts and diseases. This is driven by findings from metabolomic screens that associate this compound with conditions ranging from cognitive function to inflammatory states researchgate.netnih.govresearchgate.net. Research is also exploring the potential of genetically modified organisms, such as yeasts, for the sustainable production of erucic acid and its derivatives for industrial applications nih.govresearchgate.net.

Detailed research findings often involve the quantification of this compound and other fatty acids in various lipid classes (e.g., triacylglycerols, phospholipids, cholesteryl esters) using techniques like gas chromatography (GC) and mass spectrometry (MS) caymanchem.comresearchgate.netresearchgate.netnih.govmdpi.com. These studies provide valuable data on how this compound is incorporated into different lipids and how its levels change under various conditions.

An example of data that might be presented in research on this compound metabolism in oilseed rape is the fatty acid composition of different lipid classes during seed development. While specific numerical data for this compound across various lipid classes at different developmental stages would ideally be presented in an interactive table, a representative static table format based on research findings is shown below, illustrating the complexity of lipid profiles.

Table 1: Illustrative Fatty Acid Composition (mol%) of Key Lipid Classes in Developing Oilseed Rape Seeds (Representative Data)

| Fatty Acid | Triacylglycerols (TAG) | Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) |

| 16:0 | X | Y | Z |

| 18:1 | A | B | C |

| 18:2 | D | E | F |

| 18:3 | G | H | I |

| 20:1 | J | K | L |

| 22:1 | M | N | O |

| (Other) | ... | ... | ... |

Note: Values (X, Y, Z, A, B, C, etc.) are illustrative and would represent specific experimental data from lipidomic analysis, showing the relative abundance of each fatty acid within the total fatty acid content of that lipid class. This compound is represented by 22:1.

Such data tables, often generated through detailed lipidomic analysis, are crucial for understanding the intricate metabolic pathways and the distribution of this compound within different lipid pools in biological systems researchgate.netnih.gov.

The foundational theories underpinning this research include the pathways of de novo fatty acid synthesis, fatty acid elongation systems, and the mechanisms of lipid assembly into complex lipids like triacylglycerols and phospholipids portlandpress.comresearchgate.netresearchgate.net. Understanding the regulation of these pathways at the enzymatic and genetic levels is central to current research efforts aimed at modifying this compound content in crops or understanding its impact on health.

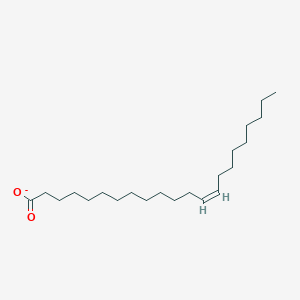

Structure

2D Structure

属性

分子式 |

C22H41O2- |

|---|---|

分子量 |

337.6 g/mol |

IUPAC 名称 |

(Z)-docos-13-enoate |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/p-1/b10-9- |

InChI 键 |

DPUOLQHDNGRHBS-KTKRTIGZSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-] |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-] |

规范 SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-] |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of Erucate

De Novo Erucate Biosynthesis in Biological Systems

De novo synthesis refers to the synthesis of complex biomolecules from simple precursor molecules. biologyonline.com In plants, fatty acids are synthesized de novo in the plastids. cabidigitallibrary.orgaocs.org The process involves enzyme systems like acetyl-CoA carboxylase and fatty acid synthase. aocs.org The initial products are typically saturated fatty acids such as palmitate (16:0) and stearate (B1226849) (18:0). aocs.org These can then undergo further modifications, including elongation and desaturation, often in the endoplasmic reticulum. aocs.org

This compound, a very-long-chain fatty acid (VLCFA) with 22 carbons, is primarily synthesized through the elongation of oleic acid (18:1). wikipedia.orgatamankimya.comnih.gov This elongation process occurs in the cytosol or in oil body-associated membranes, utilizing a malonyl-CoA-dependent pathway. nih.gov

Enzymatic Elongation Mechanisms: Focus on Fatty Acid Elongase (FAE) Systems

The elongation of fatty acids to produce VLCFAs, including this compound, is carried out by multi-enzymatic fatty acid elongase (FAE) complexes located in the endoplasmic reticulum. aocs.orgfrontiersin.org Each cycle of elongation adds a two-carbon unit to the growing acyl chain. aocs.orgfrontiersin.org This process is analogous to de novo fatty acid synthesis but utilizes acyl-CoA substrates and malonyl-CoA directly. aocs.org

A key enzyme in the FAE complex is β-ketoacyl-CoA synthase (KCS), which is encoded by the FATTY ACID ELONGASE1 (FAE1) gene. researchgate.netnih.govresearchgate.net KCS catalyzes the first, and often rate-limiting, step of the elongation cycle: the condensation of an acyl-CoA with malonyl-CoA. frontiersin.orgnih.govresearchgate.net This step is crucial in determining the chain length and substrate specificity of the elongation process. frontiersin.org Following the condensation, a series of reduction and dehydration reactions, catalyzed by other enzymes within the FAE complex (3-ketoacyl-CoA reductase, 3-hydroxacyl-CoA dehydratase, and enoyl-CoA reductase), complete the addition of the two-carbon unit. frontiersin.org

Studies have shown that the FAE1 gene is responsible for this compound synthesis, and its mutation can lead to a significant reduction in this compound levels, resulting in low-erucic acid varieties of plants like rapeseed. researchgate.netresearchgate.net

Substrate Specificity and Catalytic Mechanisms of this compound Biosynthesis

The substrate specificity of this compound biosynthesis is largely dictated by the KCS enzyme within the FAE complex. The FAE system involved in this compound synthesis shows a strong preference for elongating oleic acid (18:1) to eicosenoic acid (20:1), and then further elongating eicosenoic acid to erucic acid (22:1). nih.govresearchgate.net Research indicates that the nasturtium FAE enzyme, for example, exhibits a strong and unique preference for elongating 20:1-CoA. nih.gov

The catalytic mechanism involves the sequential addition of two-carbon units derived from malonyl-CoA to the carboxyl end of the growing fatty acid chain. The process starts with the condensation reaction catalyzed by KCS, followed by reduction, dehydration, and a second reduction. frontiersin.org

Research using radiolabeling experiments with [¹⁴C]acetate in Brassica rapa embryos suggests that this compound is synthesized from oleic acid, and the malonyl-CoA required for elongation is primarily produced by homodimeric acetyl-CoA carboxylase. nih.gov These studies also indicate the potential existence of an intermediate pool of oleic acid that contributes to the precursor for this compound production. nih.gov

Metabolic Fates and Interconversion Pathways of this compound

Once synthesized, this compound can undergo various metabolic transformations, including desaturation, hydrogenation, chain shortening, and integration into complex lipids.

Desaturation and Hydrogenation Pathways Involving this compound

While the primary focus of this compound metabolism is often on its breakdown or incorporation into lipids, fatty acids can generally undergo desaturation (addition of double bonds) or hydrogenation (removal of double bonds). However, specific desaturation or hydrogenation pathways directly involving this compound as a primary substrate are less commonly discussed compared to its elongation or breakdown. The double bond in this compound is located at the cis-13 position. wikipedia.orgatamankimya.com Modifications to this double bond would involve specific desaturase or reductase enzymes. Some studies mention hydrogenation of fatty acid esters, which can be related to the presence of the ester group favoring hydrogenation pathways via isomerization. acs.org

This compound Chain Shortening and Beta-Oxidation in Model Organisms

This compound, being a very-long-chain fatty acid, is primarily metabolized through beta-oxidation, a process that breaks down fatty acids into two-carbon units (acetyl-CoA). wikipedia.orgatamankimya.com In contrast to shorter-chain fatty acids, this compound and other docosenoic acids are poorly metabolized by mitochondrial beta-oxidation and heavily rely on peroxisomal beta-oxidation for chain shortening, particularly in organisms like rats. core.ac.uk

Peroxisomal beta-oxidation involves a series of enzymatic steps that progressively shorten the fatty acid chain by two carbons per cycle, producing acetyl-CoA and a shorter acyl-CoA. tandfonline.com Studies in rat heart and small intestine have demonstrated the chain shortening of this compound. nih.govnih.gov For instance, radioactive chain-shortened products, mainly oleic acid (C18:1), were observed in intestinal lymph lipids after the administration of [¹⁴C]erucic acid to rats. nih.gov

Research in rat heart preparations showed that this compound is metabolized at a slower rate compared to palmitic acid (16:0). nih.gov The chain shortening of this compound to eicosenoic acid (C20:1) and oleic acid (C18:1) in the perfused heart was significantly stimulated by feeding rats clofibrate, a compound known to induce peroxisomal proliferation and increase the capacity for peroxisomal beta-oxidation. nih.gov This suggests that peroxisomal beta-oxidation plays a crucial role in this compound breakdown. tandfonline.comnih.gov

Data from studies on this compound metabolism in rat heart highlight differences in the handling of this compound compared to shorter-chain fatty acids:

| Fatty Acid | Metabolism Rate (compared to Palmitic Acid) | Affinity for Carnitine Palmitoyltransferase | Primary Beta-Oxidation Location |

| Erucic Acid (22:1) | Much slower nih.gov | Lower (apparent Km: 83 µM) nih.gov | Primarily Peroxisomal core.ac.uk |

| Palmitic Acid (16:0) | Reference | Higher (apparent Km: 43 µM) nih.gov | Primarily Mitochondrial core.ac.uk |

Studies in human fibroblasts from patients with specific acyl-CoA oxidase deficiency, an enzyme involved in peroxisomal beta-oxidation, further support the role of this pathway in the chain shortening of this compound. tandfonline.com

Integration of this compound into Complex Lipid Species

This compound can be incorporated into various complex lipid species within biological systems. The primary fate of ingested this compound in some organisms is its incorporation into lipids, predominantly triacylglycerols. core.ac.uk Triacylglycerols, also known as neutral fats, are the main form of energy storage in the body and are composed of a glycerol (B35011) backbone esterified with three fatty acids. uobaghdad.edu.iq

The integration of fatty acids, including this compound, into complex lipids such as phospholipids (B1166683) and triacylglycerols involves enzymatic reactions where activated fatty acids (acyl-CoA) are transferred to a lipid backbone. biorxiv.orglsuhsc.edu Phospholipids, essential components of cell membranes, are formed from glycerol or sphingosine (B13886) backbones, phosphate (B84403) groups, and fatty acids. uobaghdad.edu.iqunacademy.com The incorporation of specific fatty acids into different positions on the glycerol backbone of complex lipids can be influenced by the selectivity of acyltransferases. annualreviews.org

While fatty acid synthesis and modification often occur on activated fatty acids not bound to complex lipids, fatty acid reactions on complex lipids, such as the incorporation of this compound into triacylglycerols or phospholipids, are also observed. biorxiv.org The extent of this compound incorporation into complex lipids can vary depending on the organism and tissue. researchgate.net

Genetic and Molecular Regulation of Erucate Metabolism

Gene Expression and Regulation of Erucate Biosynthetic Enzymes

The primary pathway for this compound biosynthesis involves the elongation of oleic acid (18:1) through a series of enzymatic reactions. The key enzymes in this pathway are encoded by specific genes whose expression levels are precisely controlled during seed development.

Transcriptional Control of Fatty Acid Elongase (FAE) Genes

Fatty Acid Elongase 1 (FAE1), specifically a β-ketoacyl-CoA synthase (KCS), is considered a rate-limiting enzyme in the biosynthesis of very long-chain fatty acids (VLCFAs), including this compound (22:1) from C18 fatty acids. researchgate.netnih.govresearchgate.net The FAE1 gene plays a critical role in determining the erucic acid content in oilseed Brassicas. researchgate.net

Studies in Brassica napus have characterized the expression of two homoeologous FAE1 genes, Bn-FAE1.1 and Bn-FAE1.2, which encode isozymes of 3-keto-acylCoA synthase. nih.gov These genes are predominantly expressed in developing seeds. nih.gov The promoter regions of Bn-FAE1.1 and Bn-FAE1.2 share significant sequence identity, suggesting common transcriptional control mechanisms. nih.gov Analysis of the Bn-FAE1.1 promoter revealed specific regions that exert major control over seed-specific expression, particularly in the cotyledon, and influence expression levels. nih.gov Another region acts positively to enhance expression and extend it to the axis and hypocotyl, while also negatively repressing expression in the root meristem. nih.gov

Research involving the transformation of rapeseed with sense and antisense constructs of the BnFAE1.1 gene has demonstrated that altering FAE1 expression levels can significantly modify erucic acid content in seeds. researchgate.netnih.gov Over-expression of the FAE1 gene in Brassica juncea led to a notable increase in erucic acid percentage, while down-regulation resulted in a substantial decrease. nih.gov This highlights the direct link between FAE1 gene expression and this compound accumulation.

Data on the effect of FAE1 gene expression on erucic acid content in Brassica juncea is summarized in the table below:

| Genetic Modification | Erucic Acid Content (% of total fatty acids) |

| Untransformed Control | 36 |

| FAE1 Over-expression | 37-49 (up to 36% increase) |

| FAE1 Down-regulation | As low as 5 (up to 86% decrease) |

This table illustrates that manipulating the expression of the FAE1 gene directly impacts the final erucic acid concentration in the seed oil. nih.gov

Role of Transcription Factors in Regulating Lipid Biosynthesis Pathways

Key transcription factors involved in regulating lipid metabolism in plants include members of the APETALA2 (AP2)/ethylene-responsive element binding protein (EREBP) family, such as WRINKLED1 (WRI1). nih.govmdpi.comfrontiersin.orgfrontiersin.org WRI1 is considered a master regulator of fatty acid synthesis in developing oilseeds and directly stimulates the expression of many fatty acid biosynthetic enzymes. mdpi.comfrontiersin.org It binds to specific DNA sequences, such as the AW-box, found in the promoter regions of target genes involved in fatty acid synthesis and glycolysis. nih.govfrontiersin.org

Other transcription factors, including LEAFY COTYLEDON1 (LEC1), LEAFY COTYLEDON2 (LEC2), and FUSCA3 (FUS3), are upstream regulators that can influence WRI1 expression and thus indirectly affect fatty acid biosynthesis, including the production of precursors for this compound. mdpi.com These transcription factors form a hierarchical network that controls seed oil deposition. aocs.org

While research has identified several transcription factors involved in general lipid biosynthesis, the specific roles of transcription factors directly and exclusively regulating this compound synthesis, beyond their influence on FAE1, are areas of ongoing investigation. Studies in other organisms have shown that transcription factors like Sterol Regulatory Element Binding Proteins (SREBPs) and Carbohydrate Regulatory Element Binding Protein (ChREBP) can regulate genes involved in fatty acid synthesis and elongation. foodandnutritionresearch.netnih.govnih.gov While these have been studied in the context of broader lipid metabolism, their precise and dedicated roles in the regulation of this compound biosynthesis in plants require further elucidation.

Post-Transcriptional and Post-Translational Regulatory Mechanisms in this compound Pathways

Beyond transcriptional control, the regulation of this compound metabolism involves post-transcriptional and post-translational mechanisms that affect the stability, activity, and localization of the enzymes involved.

Post-transcriptional regulation can involve processes such as mRNA processing, stability, and translation efficiency, which influence the amount of protein produced from a given mRNA transcript. While specific examples directly related to this compound biosynthetic enzymes are less extensively documented, these mechanisms are known to play a role in regulating gene expression in general lipid metabolism. nih.gov

Post-translational modifications (PTMs) are chemical modifications that occur to a protein after it has been synthesized. thermofisher.comnews-medical.net These modifications can significantly impact protein function, including enzyme activity, protein-protein interactions, and cellular localization. thermofisher.comnews-medical.netabcam.com Common PTMs include phosphorylation, glycosylation, ubiquitination, methylation, and acetylation. thermofisher.comnews-medical.netabcam.com

Enzymes involved in fatty acid biosynthesis and elongation, including those in the this compound pathway, are potential targets for post-translational modifications. Phosphorylation, for instance, is a reversible modification carried out by kinases and reversed by phosphatases, acting as a molecular switch to activate or deactivate enzyme activity. news-medical.netabcam.com While general studies on enzyme regulation in metabolic pathways highlight the importance of PTMs nih.govasutoshcollege.inpressbooks.pub, specific research detailing the precise post-translational modifications that regulate the activity of this compound biosynthetic enzymes like FAE1 is an active area of research. Studies on other metabolic pathways, such as purine (B94841) biosynthesis, have identified numerous PTMs on pathway enzymes, suggesting a similar complexity in lipid biosynthesis. nih.gov

The activity of the fatty acid elongation complex, of which FAE1 is a part, could be modulated by PTMs affecting the interaction or catalytic efficiency of its subunits. oup.com While direct experimental evidence for specific PTMs on plant FAE1 enzymes and their impact on this compound synthesis is still developing, the general understanding of PTMs in regulating enzyme activity in other metabolic pathways suggests their likely involvement in fine-tuning this compound production. cabidigitallibrary.org

Cellular and Subcellular Roles of Erucate

Erucate as a Constituent of Cellular Membranes

Cellular membranes, fundamentally composed of phospholipid bilayers, incorporate various fatty acids into their structure, influencing their physical properties and interactions. This compound, with its long hydrocarbon chain and single double bond, can be integrated into these phospholipid bilayers.

Molecular Influence on Membrane Organization and Dynamics

The incorporation of fatty acids like this compound into phospholipid bilayers affects membrane organization and dynamics. The length and saturation of fatty acid tails contribute to the fluidity and packing of the membrane. While general principles of membrane fluidity relate shorter, more unsaturated fatty acids to increased fluidity, and longer, saturated fatty acids to decreased fluidity, the specific impact of very long-chain monounsaturated fatty acids like this compound is a subject of ongoing research. The fluid mosaic model describes the plasma membrane as a dynamic structure where lipids and proteins undergo lateral diffusion, a rate influenced by the viscosity sensed by proteins due to surrounding lipids researchgate.net. Membrane dynamics are also affected by factors such as fatty acid chain length and the degree of unsaturation; shorter chains and higher unsaturation generally increase fluidity youtube.com. The presence of cholesterol can also influence membrane dynamics youtube.com. The complex lipid and protein composition of membranes contributes to heterogeneity and the formation of domains, such as lipid rafts, which are enriched in sphingolipids and cholesterol researchgate.netyoutube.comsinica.edu.tw. These domains can serve as platforms for concentrating and activating membrane proteins sinica.edu.tw.

Interactions of this compound-Containing Lipids with Membrane-Associated Proteins

The lipid composition of cellular membranes is crucial for the function and interaction of membrane-associated proteins. Proteins embedded within the phospholipid bilayer can act as transport channels, contributing to the selective permeability of the membrane bioninja.com.au. The interactions between membrane proteins and the surrounding lipid environment are critical for their proper function and localization sinica.edu.twelifesciences.org. Detergents are often used in research to study these interactions by disrupting lipid-protein associations thermofisher.com. At different concentrations, detergents can selectively extract membrane proteins or lead to the formation of mixed micelles containing phospholipids (B1166683), detergents, and proteins thermofisher.com. The endoplasmic reticulum (ER) membrane, a major site of lipid synthesis, also contains proteins crucial for various cellular processes, including protein folding and calcium homeostasis nih.govwikipedia.orgfrontiersin.org. The proper functioning of these ER-resident proteins is vital for cell viability nih.gov. While direct studies specifically detailing the interactions of this compound-containing lipids with specific membrane proteins are not extensively covered in the provided search results, the general principles of lipid-protein interactions within membranes highlight the potential for this compound's influence based on its incorporation into the lipid bilayer.

This compound in Lipid Droplet Biogenesis and Function

Lipid droplets (LDs) are dynamic organelles primarily serving as repositories for neutral lipids, such as triglycerides (TAGs) and sterol esters biorxiv.orgnih.govmdpi.comnih.gov. They are assembled at the endoplasmic reticulum (ER) membrane biorxiv.orgnih.govmdpi.comnih.govnih.gov. LDs are not merely inert storage depots but are involved in various cellular processes, including lipid metabolism, energy storage, and cell signaling biorxiv.orgmdpi.comnih.govnih.govfrontiersin.orgbiorxiv.org.

Mechanisms of Neutral Lipid Packaging and Mobilization within Lipid Droplets

Neutral lipids, including TAGs and sterol esters, are synthesized primarily at the ER membrane nih.govnih.govnih.gov. These neutral lipids, being highly hydrophobic, accumulate within the ER bilayer and are sequestered into nascent lipid droplets that bud from the ER membrane biorxiv.orgnih.govmdpi.comnih.gov. This process is facilitated by the cooperative action of several proteins mdpi.comnih.gov. The accumulation of neutral lipids beyond a certain concentration can lead to the formation of a lipid lens within the ER bilayer nih.govnih.gov. Proteins such as seipin and FIT2 are implicated in defining the sites of LD biogenesis and facilitating the budding process nih.govnih.govnih.gov. Diacylglycerol acyltransferases (DGAT1 and DGAT2) catalyze the synthesis of TAGs, a key component of LDs biorxiv.orgnih.gov.

Mobilization of neutral lipids from LDs involves regulated hydrolysis by lipases nih.govmdpi.com. Adipose triglyceride lipase (B570770) (ATGL) is a key enzyme involved in TAG lipolysis biorxiv.org. In plants, a specific lipase, sugar-dependent 1 (SDP1), plays a major role in TAG mobilization during germination mdpi.com. The released fatty acids can then be utilized for energy production or other cellular processes mdpi.com. The dynamics of LDs, including their formation and breakdown, are crucial for maintaining cellular lipid homeostasis nih.gov.

Analysis of Lipid Droplet Associated Proteins (LDAPs) in this compound Metabolism

Lipid droplets are decorated with a diverse set of proteins (LDAPs) that regulate their formation, growth, stability, and metabolism mdpi.comnih.govnih.govnih.gov. Over 200 proteins have been found to be associated with LDs nih.gov. These proteins include structural components, enzymes involved in lipid metabolism, and proteins involved in interactions with other organelles nih.govnih.gov.

Peroxisome Proliferator-Activated Receptors (PPARs), a group of lipid-activated transcription factors, govern the expression of many LD-associated proteins, including members of the PLIN family, CIDEC, CIDEA, HILPDA, FITM1, FITM2, and G0S2 nih.gov. PPARs play key roles in regulating lipid metabolism in various tissues nih.gov. Upregulation of LD-associated proteins by PPARs can link lipid uptake to the regulation of lipid storage capacity nih.gov.

Research has also explored the role of LDAPs in specific contexts, such as viral infection in plants, where a maize LDAP was found to be modulated by a virus to promote viral multiplication biorxiv.org. While the provided search results discuss LDAPs in general and their regulation, specific research detailing the direct involvement or modulation of LDAPs specifically in the metabolism or storage of this compound within lipid droplets is not explicitly available. However, given that this compound can be incorporated into triglycerides, it is plausible that LDAPs involved in TAG metabolism would interact with this compound-containing lipids.

This compound in Cellular Signaling and Functional Modulation

Fatty acids, beyond their structural and energy storage roles, are increasingly recognized as participants in cellular signaling pathways sigmaaldrich.comchrom-china.com. Cellular modulation encompasses the complex processes by which cells communicate and respond to their environment, involving various signaling pathways ontosight.ai. This includes intracellular signaling, intercellular communication, and the regulation of gene expression ontosight.ai.

While the provided search results confirm the general role of fatty acids in cell signal transduction sigmaaldrich.comchrom-china.com and discuss cellular modulation and signaling pathways ontosight.aitamu.edunih.govopenaccessjournals.comnih.gov, direct evidence specifically linking this compound to defined cellular signaling pathways or its role in modulating specific cellular functions is limited within these results. Some results mention fatty acids' involvement in signaling events related to lipid droplet metabolism biorxiv.orgbiorxiv.org and cellular stress responses nih.gov. The ER itself is involved in signaling pathways, particularly in response to stress nih.govnih.govmdpi.com. For instance, the unfolded protein response is activated in response to ER stress nih.gov. Mitochondria-ER contact sites are also implicated in cellular signaling, including calcium exchange and autophagy mdpi.com.

Further research is needed to elucidate the specific roles of this compound, if any, in these intricate cellular signaling networks and its precise mechanisms of functional modulation.

Modulation of Cellular Processes by this compound and its Metabolites

Metabolites, including those derived from fatty acids like this compound, are not merely end products but act as signaling molecules that can govern and modulate numerous cellular processes, such as protein function, cell signaling, gene expression, and intercellular communication. mdpi.commetabolon.com Lipids, beyond their roles in cell membranes and energy storage, have been shown to regulate signaling pathways. mdpi.com

While the direct modulation of cellular processes specifically by this compound itself is an area of ongoing research, studies on related fatty acids and their metabolites provide context. For instance, 2-hydroxyoleic acid, a synthetic derivative of oleic acid (a monounsaturated fatty acid similar to erucic acid), has demonstrated potent biological activities, including the regulation of sphingomyelin (B164518) synthesis in glioma cells, restoring normal membrane levels and triggering cell cycle arrest. gerli.com This suggests that fatty acid derivatives can influence cellular processes through structural effects on cell membranes and potentially through interactions with specific cellular components. gerli.com

Erucamide (B86657), a plant defense metabolite, inhibits the virulence of pathogenic bacteria by specifically targeting the Type III Secretion (T3SS) injectisome assembly, a crucial bacterial machinery for infecting host cells. cas.cnlifeasible.com This action highlights how erucamide, as a metabolite, can modulate the cellular processes of invading pathogens, effectively disarming them. lifeasible.comnsfc.gov.cn Genetic analysis in plants with elevated erucamide levels shows enhanced resistance to bacterial pathogens, indicating erucamide's crucial role in plant immunity. cas.cn Conversely, plants with reduced erucamide levels exhibit decreased resistance. cas.cn

Metabolic modulation, even through exogenous supplementation of specific metabolites, can influence the efficacy of antibacterial agents against bacteria in various metabolic states. nih.gov This underscores the potential for this compound or its metabolites to impact cellular processes not only in host organisms but also in interacting microbes.

This compound and Erucamide Interactions with Biological Macromolecules and Structures

Biological macromolecules, such as proteins, lipids, and carbohydrates, are essential cellular components whose function and behavior are dictated by their interactions with other components, including smaller molecules like fatty acids and amides. nih.gov These interactions involve covalent and non-covalent forces, such as hydrogen bonding, ionic, and hydrophobic interactions, which are vital for stabilizing the three-dimensional structure of macromolecules. frontiersin.orgfrontiersin.org

Erucamide has been shown to interact directly with a key component of the bacterial T3SS, the HrcC protein. cas.cnresearchgate.netdatadryad.org This interaction is crucial for erucamide's ability to inhibit T3SS assembly and confer antibacterial resistance in plants. researchgate.netdatadryad.org Molecular docking and molecular dynamics simulations have been employed to study the interaction between erucamide and HrcC proteins, providing insights into the binding mechanisms. datadryad.org The binding pocket for erucamide in HrcC is highly conserved across diverse bacterial species, suggesting a broad-spectrum applicability of this interaction. cas.cn

The structure of erucamide, including its amide group, the position of the double bond, and the length of the alkyl chain, contributes to its biological activity and interaction with target molecules. acs.org In silico studies have investigated the molecular interactions between erucamide and target proteins, revealing the predominance of hydrophobic interactions, which are likely important for its biological activity. nih.gov

Erucamide molecules can also form tighter bonds through pi–pi stacking interactions generated by the double bond. mdpi.com These interactions can contribute to the formation of cohesive structures, such as lubricating films, by interacting with other molecules like oil films. mdpi.com This highlights the ability of erucamide to interact with and influence the organization of other molecules, potentially impacting biological structures like membranes or protein complexes.

While research specifically detailing this compound's direct interaction with biological macromolecules is less prominent than that for erucamide in the context of plant defense, fatty acids in general are known to interact with cell membranes, influencing their fluidity and function. The endoplasmic reticulum (ER), a major site of lipid synthesis in eukaryotic cells, is involved in the synthesis of membrane lipids, and its function is intricately linked to lipid metabolism. nih.govharvard.edunumberanalytics.com The interaction of lipids, including those derived from this compound, with ER membranes and associated proteins is fundamental to cellular homeostasis and metabolic processes. harvard.edu

Molecular Mechanisms of Erucamide in Plant Immunity and Pathogen Disruption

Erucamide acts as a plant defense compound by disrupting the function of the bacterial injectosome, also known as the bacterial type III secretion system (T3SS). cas.cnlifeasible.comacs.org This syringe-like nanomachine is used by some pathogenic bacteria, such as Pseudomonas syringae, to inject effector proteins into host cells, thereby inhibiting the host's immune system. cas.cnacs.org

The primary molecular mechanism involves erucamide binding to a specific pocket within the HrcC protein, a conserved component that forms a ring structure within the T3SS injectisome. cas.cnresearchgate.netdatadryad.orgacs.org This binding event disrupts the assembly of the T3SS injectisome, rendering the pathogen unable to inject virulence proteins into the plant cell. cas.cnlifeasible.com This mechanism represents a sophisticated plant chemical defense strategy that targets essential virulence machinery in bacterial pathogens. researchgate.netdatadryad.org

Studies using erucamide analogs and HrcC mutants have confirmed that the binding between erucamide and HrcC is essential for inhibiting T3SS activity in vitro and for antibacterial resistance in plants. researchgate.netdatadryad.org This suggests a highly specific interaction driving the plant's immune response.

Beyond disrupting T3SS assembly, erucamide, along with other compounds found in plant root exudates, has been shown to affect bacterial cell morphology and trigger a burst of reactive oxygen species (ROS), leading to oxidative stress and decreased bacterial growth activity. nih.gov Erucamide has also been observed to significantly decrease the expression levels of virulence-related genes in pathogenic bacteria. nih.gov This indicates that erucamide may employ multiple molecular mechanisms to disrupt pathogens and enhance plant immunity.

The action of erucamide is described as a precise "surgical operation" on pathogenic bacteria, causing them to lose pathogenicity without necessarily killing them, which offers advantages over traditional antibiotics and may reduce the risk of bacterial resistance development. lifeasible.comnsfc.gov.cn This unique mode of action highlights erucamide's potential as an environmentally friendly biopesticide and its significance for developing disease-resistant crops. cas.cnnsfc.gov.cn

Advanced Analytical Methodologies for Erucate Research

Chromatographic Techniques for Erucate Quantification and Isomer Analysis

Chromatographic methods are widely used to separate this compound from complex mixtures, allowing for its subsequent detection and quantification. These techniques are also valuable for analyzing different this compound-containing lipids and distinguishing between geometric isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including fatty acid methyl esters (FAMEs) derived from this compound celignis.comnih.govfilab.fr. The process typically involves the extraction of lipids from a sample, followed by derivatization to form FAMEs, which are then separated by GC and detected by MS wur.nlresearchgate.netcustoms.go.jp.

GC-MS is commonly used for the identification and quantification of erucic acid in various matrices, such as vegetable oils, food products, and biological samples celignis.comresearchgate.netnih.govnih.gov. For instance, GC-MS has been utilized to determine the fatty acid composition, including erucic acid, in oil extracts from Quercus brantii fruits nih.gov. The technique allows for the separation of different fatty acid methyl esters based on their boiling points and interactions with the stationary phase of the GC column nih.gov. The mass spectrometer then provides structural information based on the fragmentation patterns of the eluting compounds, aiding in their identification nih.govfilab.fr.

GC-MS can also be applied to the analysis of methyl this compound and other this compound derivatives nih.govcaymanchem.com. Studies have employed GC-MS to analyze the lipid profiles in biological samples and to quantify compounds like methyl this compound caymanchem.com. The technique offers high sensitivity and selectivity, making it suitable for analyzing complex mixtures and identifying compounds even at low concentrations mtoz-biolabs.comnih.gov.

In the analysis of rapeseed protein products, GC-MS has been used to quantify erucic acid after different extraction and derivatization procedures researchgate.netnih.gov. Research has compared methods like Soxhlet and Folch extraction followed by derivatization to form methyl esters for GC-MS analysis researchgate.netnih.gov. Findings indicate that the extraction and derivatization methods can influence the yield and even the isomerization of erucic acid (e.g., conversion of the cis- to the trans-configuration, brassidic acid) researchgate.net.

GC-MS parameters for this compound analysis can vary depending on the specific application and instrumentation. Typical conditions might involve specific column oven temperature programs to ensure adequate separation of FAMEs, including methyl this compound, from other fatty acid methyl esters customs.go.jp. The mass spectrometer is often operated in electron ionization (EI) mode, recording mass spectra over a defined m/z range mdpi.com.

GC-MS is a standard method for determining erucic acid content, although it can be time-consuming and requires sample derivatization asabe.org. Despite these aspects, its ability to identify and quantify individual fatty acids, including erucic acid and its methyl ester, makes it a valuable tool in this compound research customs.go.jpcaymanchem.com.

Liquid Chromatography-Based Separations of this compound-Containing Lipids

Liquid Chromatography (LC) techniques are particularly useful for separating and analyzing lipids, including those containing this compound, especially when dealing with less volatile or more polar lipid species that are not amenable to GC analysis nih.govmdpi.com. LC separates compounds based on their interactions with the stationary phase and the mobile phase.

Various LC modes can be applied to lipid analysis. Reversed-phase LC (RPLC) separates lipids primarily based on their hydrophobicity, which is influenced by the acyl chain length and the number of double bonds nih.gov. Normal-phase LC (NPLC) and hydrophilic interaction liquid chromatography (HILIC), on the other hand, typically separate lipids based on their head-group polarity nih.gov.

LC is often coupled with Mass Spectrometry (LC-MS) for the sensitive and specific detection and identification of separated lipids mtoz-biolabs.comnih.govmdpi.com. HPLC-MS/MS systems are utilized for highly sensitive and accurate this compound analysis mtoz-biolabs.com. This hyphenated technique allows for the analysis of complex lipid mixtures, providing information on individual lipid species nih.gov. LC-MS based lipidomics approaches can involve untargeted (full spectra acquisition) or targeted (multiple-reaction monitoring) analysis nih.gov.

LC-based methods are suitable for analyzing various this compound-containing lipids, such as triglycerides, phospholipids (B1166683), and esters like sucrose (B13894) this compound or cholesteryl this compound, which might be less volatile or require different separation mechanisms compared to free fatty acids or their methyl esters researchgate.netnih.govsigmaaldrich.com. While the search results specifically mention HPLC-MS/MS for this compound analysis mtoz-biolabs.com and HPLC-DAD for analyzing fatty acid profiles including methyl this compound in plant oils nih.govresearchgate.net, detailed protocols specifically for the LC separation of various this compound-containing lipids were not extensively detailed beyond the general principles of lipidomics using RPLC, NPLC, or HILIC nih.govmdpi.com. However, the application of LC-MS in lipidomics is well-established for separating and identifying diverse lipid classes nih.govmdpi.com.

Advanced Thin-Layer Chromatography (TLC) in this compound Research

Thin-Layer Chromatography (TLC) is a simple yet effective chromatographic technique used for separating compounds based on their differential migration through a thin layer of stationary phase coated on a plate dss.go.th. TLC has been applied in this compound research, particularly for monitoring reactions involving erucic acid and separating different this compound-containing species dss.go.th.

Advanced applications of TLC in this compound research include its coupling with detection methods like flame-ionization detection (FID) for quantitative analysis (TLC-FID) dss.go.th. This combined approach allows for the separation of components in a mixture by TLC, followed by their detection and quantification using FID dss.go.th. TLC-FID has been used to monitor the composition of reaction mixtures containing erucic acid, partial esters, and total esters of pentaerythritol (B129877) dss.go.th. The technique provides a simple and rapid method for studying the progress of esterification reactions involving erucic acid dss.go.th.

Another advanced application involves argentation thin-layer chromatography (AgNO3-TLC), which utilizes silver nitrate (B79036) impregnated in the stationary phase to separate lipids based on the number and configuration of their double bonds psu.edueuropa.eueuropa.eu. This is particularly useful for separating fatty acid methyl esters, including those derived from erucic acid, and distinguishing between cis and trans isomers psu.edueuropa.eueuropa.eu. After separation by AgNO3-TLC, the isolated fractions containing methyl this compound can be further analyzed and quantified, often by gas chromatography psu.edueuropa.eueuropa.eu. This hyphenated approach, combining the separation power of AgNO3-TLC for isomers with the quantitative capabilities of GC, has been used for determining erucic acid content in oils and fats psu.edueuropa.eueuropa.eu.

TLC, including its advanced forms like TLC-FID and AgNO3-TLC, remains a valuable tool in this compound research for separation, reaction monitoring, and isomer analysis, often serving as a preparatory step for further quantitative analysis by other techniques dss.go.thpsu.edueuropa.eueuropa.eu.

Spectroscopic and Spectrometric Characterization of this compound and Its Conjugates

Spectroscopic and spectrometric techniques provide valuable information about the structure, functional groups, and purity of this compound and its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural elucidation of organic compounds, including this compound and its derivatives nih.govtiiips.comarabjchem.org. NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) nih.govarabjchem.org.

NMR spectroscopy is used to confirm the identity and assess the purity of synthesized this compound derivatives, such as oleyl this compound tiiips.com. ¹H NMR spectra of erucic acid show characteristic shifts corresponding to the different types of protons in the molecule, including those in the alkyl chain, adjacent to the double bond, and in the carboxylic acid group nih.govarabjchem.orgchemicalbook.com. Similarly, ¹³C NMR provides signals corresponding to the different carbon atoms in the structure nih.govarabjchem.org.

PubChem provides access to NMR spectra for erucic acid and methyl this compound, including ¹H and ¹³C NMR data nih.govnih.govchemicalbook.comchemicalbook.com. These spectral databases serve as valuable resources for identifying and confirming the structure of this compound and its methyl ester based on their characteristic NMR signals nih.govnih.govchemicalbook.comchemicalbook.com.

NMR spectroscopy, often at high field strengths (e.g., 600 MHz), is employed in research involving erucic acid, providing detailed structural insights arabjchem.org. Two-dimensional (2D) NMR techniques, such as ¹H-¹³C HSQC, can further aid in assigning signals and confirming connectivity within the molecule nih.gov. While NMR can indicate the presence of unreacted reagents in synthesized products, it is a definitive method for structural confirmation ipl.org.

Infrared (IR) Spectroscopy in this compound Derivative Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules, providing information about the functional groups present dss.go.thtiiips.comipl.org. IR spectroscopy is used to characterize this compound and its derivatives by identifying characteristic absorption bands corresponding to specific chemical bonds dss.go.thnih.govtiiips.comipl.orgchemicalbook.com.

For erucic acid and its esters, key functional groups that give rise to characteristic IR absorption bands include the carbonyl group (C=O) and the carbon-carbon double bond (C=C) dss.go.thipl.orgrsc.org. For instance, the infrared spectra of methyl this compound show a characteristic band around 1739 cm⁻¹, attributed to the carbonyl ester band ipl.org. Erucic acid typically exhibits a C=O stretch band around 1710 cm⁻¹ ipl.org. The presence of the cis double bond in erucic acid can also be identified by specific absorption bands ipl.org.

FTIR (Fourier Transform Infrared) spectroscopy is a common mode of IR spectroscopy used in this compound research dss.go.thnih.govnih.govipl.orgrsc.org. FTIR has been applied to study the reaction between pentaerythritol and erucic acid, allowing for the analysis of pure esters and monitoring the reaction progress dss.go.th. It can also be used to analyze the infrared spectra of purified methyl this compound, confirming the presence of characteristic functional groups ipl.org.

IR spectroscopy, including techniques like ATR-IR (Attenuated Total Reflectance Infrared), is also used to investigate the properties and reactions of erucic acid, such as its heterogeneous reactions with ozone nih.govrsc.org. PubChem and other spectral databases provide access to IR spectra for erucic acid and its methyl and ethyl esters, serving as reference data for identification and characterization nih.govnih.govnih.govchemicalbook.comnih.govnist.gov.

Near-infrared (NIR) spectroscopy has also shown potential for the non-destructive estimation of erucic acid, particularly in oilseeds like canola asabe.org. While distinct from mid-IR, NIR spectroscopy also relies on the absorption of light by molecular vibrations and can be correlated to the chemical composition asabe.org.

Optimized Extraction and Derivatization Procedures for this compound Analysis in Diverse Biological Matrices

The analysis of this compound in biological matrices necessitates effective extraction and derivatization procedures to isolate the compound from the complex matrix and prepare it for detection by analytical instruments such as gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS) or flame ionization detection (FID).

Sample preparation is a critical phase in bioanalysis due to the diverse and complex nature of biological matrices, which can include tissues, serum, or other biological fluids. ijpsjournal.com The primary goal of sample preparation is to remove interfering substances such as proteins, salts, and lipids, and to concentrate the analytes of interest. ijpsjournal.com Common extraction techniques employed in bioanalysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. ijpsjournal.com

For fatty acid analysis, including this compound, extraction from the sample matrix is the initial step. jfda-online.com Various well-established extraction protocols exist and can be applied to different sample types, although optimization may be required for specific target analytes to achieve optimal performance. jfda-online.com The modified Bligh and Dyer method is a lipid extraction procedure well-suited for extracting lipids from cells. lipidmaps.org Another method, Soxhlet extraction, has been found to be superior to the Folch procedure in yielding higher concentrations of erucic acid from rapeseed protein products. researchgate.netnih.gov

Derivatization, or chemical structure modification, is frequently employed in bioanalysis, particularly with liquid chromatography, to enhance detectability or improve chromatographic performance of target analytes. sci-hub.se This process involves reacting the target compound with a reagent. sci-hub.se Derivatization is often crucial for GC applications, as it can convert polar compounds with N-H and O-H groups into less polar, more volatile, and thermally stable derivatives, making them more amenable to GC analysis. scioninstruments.com Functional groups like carboxylic acids, amines, thiols, and phosphate (B84403) groups can be derivatized. scioninstruments.com

Esterification is a common derivatization method for fatty acids, frequently converting them to their corresponding fatty acid methyl esters (FAMEs) for analysis, especially with FID. lipidmaps.orgscioninstruments.com Acid derivatization reagents like hydrochloric acid (HCl), acetyl chloride (CH3COCl), sulfuric acid (H2SO4), and boron trifluoride (BF3) are commonly used. jfda-online.com HCl derivatization is noted for its operational simplicity. jfda-online.com BF3 derivatization has been used for decades and is widely applied to various biological samples, offering a short reaction time. jfda-online.com Basic derivatization methods, such as using sodium methoxide (B1231860) (NaOCH3), offer advantages like short reaction times and ease of operation, though they may not be suitable for free fatty acids. jfda-online.com

Derivatization can be performed in situ or as part of extraction processes like liquid-liquid or solid-phase extraction. sci-hub.se Solid-phase analytical derivatization (SPAD) combines SPE with derivatization. sci-hub.se While derivatization extraction can increase detectability and allow analysis of compounds with inadequate volatility or stability, it can be more time-consuming than other extraction methods, and the reagents may require careful handling. scioninstruments.com

Studies comparing extraction and derivatization techniques for erucic acid determination in rapeseed protein products have shown that the choice of method can impact the yield and even lead to isomerization of the natural cis-configuration of erucic acid to its trans-configuration (brassidic acid) with certain procedures like the Folch method. researchgate.netnih.gov This isomerization is important because ignoring it can lead to underestimation of erucic acid content. nih.gov

Development and Validation of this compound Analytical Standards and Reference Materials

The accurate quantification of this compound in analytical testing relies heavily on the availability and proper use of analytical standards and reference materials. These materials are fundamental for method validation, calibration, and quality control programs, ensuring the accuracy and reliability of analytical results. sigmaaldrich.com

Reference materials (RMs) and certified reference materials (CRMs) are crucial components of the analytical workflow. sigmaaldrich.com RMs have property values that are sufficiently homogeneous and well-established for calibrating apparatus, assessing measurement methods, or assigning values to materials. european-accreditation.org CRMs provide the highest level of accuracy and traceability to an SI unit of measurement. xrfscientific.comcaymanchem.com

Analytical standards are used for method validation to ensure accurate results for real samples and can be used for qualitative or quantitative estimation. inorganicventures.com CRMs, on the other hand, are used as the standard for comparison for accurate quantification. inorganicventures.com

The validation of analytical methods for erucic acid determination should comply with specific performance criteria. europa.eu Laboratories should participate in appropriate proficiency testing schemes and, where possible, the validation of in-house methods should include a certified reference material. europa.eulegislation.gov.uk Performance criteria for methods of analysis for erucic acid in foods include specificity, repeatability, and reproducibility, often evaluated against criteria derived from equations like the Horwitz equation. europa.eulegislation.gov.uk

The trueness of analysis should be estimated by including suitable certified reference materials. europa.eu Selecting the appropriate reference material is essential for method validation, ensuring it is representative of the sample matrix and that the analyte behaves consistently throughout sample preparation and analysis. inorganicventures.com

Reference materials are validated by testing their content, homogeneity, identity, purity, stability, and traceability. xrfscientific.com This involves analyzing samples from different batches and comparing results with certified values. xrfscientific.com Metrological traceability, which relates the measurement result to a stated reference through an unbroken chain of calibrations, is a guiding principle in validating reference materials. sigmaaldrich.comxrfscientific.com

The production of analytical standards for this compound, such as erucic acid methyl ester (EAME) standards, can be achieved from natural oils. researchgate.net These produced standards can then be used in validation and internal quality control studies for food control analysis. researchgate.net The availability of such standards is important, especially in regions where they are not readily accessible. researchgate.net

Examples of reference materials for fatty acid analysis in biological samples include Standard Reference Material (SRM) 2378, "Fatty Acids in Frozen Human Serum," provided by the National Institute of Standards and Technology (NIST). nist.gov This SRM is intended for validating methods for determining fatty acids in human serum and similar materials and provides certified and reference mass fraction values for various fatty acids. nist.gov

The use of internal standards is also a common practice in fatty acid analysis to increase precision and accuracy and compensate for losses during sample preparation and analysis. lipidmaps.org Deuterated fatty acids are often used as internal standards. lipidmaps.org

Metabolic Engineering and Biotechnological Production of Erucate and Derivatives

Genetic Engineering Strategies for Enhanced Erucate Accumulation in Oilseed Crops

The enhancement of erucic acid (C22:1) content in oilseed crops is a primary objective for improving their value as industrial feedstocks. researchgate.netfrontiersin.org Biotechnological approaches, particularly genetic engineering, have proven to be pivotal in achieving higher levels of this compound accumulation. repec.orgnih.gov These strategies focus on manipulating the biosynthetic pathways of fatty acids and their subsequent assembly into triacylglycerols (TAGs), the main storage form of oils in seeds. frontiersin.org

Targeted Manipulation of Fatty Acid Elongation Systems

The biosynthesis of erucic acid begins with oleic acid (C18:1), which undergoes a two-step elongation process. frontiersin.orgfrontiersin.org This elongation is carried out by a multi-enzyme complex located on the endoplasmic reticulum, known as the fatty acid elongation (FAE) system. frontiersin.org A key rate-limiting enzyme in this complex is β-ketoacyl-CoA synthase (KCS), which is encoded by the Fatty Acid Elongase 1 (FAE1) gene. repec.orgfrontiersin.org The KCS enzyme catalyzes the initial condensation step, adding a two-carbon unit to the fatty acid chain. frontiersin.org

Genetic engineering efforts have successfully increased erucic acid content by overexpressing the FAE1 gene in various oilseed crops. repec.org Introducing potent, seed-specific promoters to drive the expression of FAE1 from high-erucic acid species like Brassica napus or Crambe abyssinica into host plants has led to significant increases in this compound levels. repec.orgdtu.dk

Another critical strategy involves minimizing the competition for the oleic acid substrate. frontiersin.org Oleic acid can either be elongated to form very-long-chain fatty acids (VLCFAs) like erucic acid or desaturated to produce polyunsaturated fatty acids (PUFAs) such as linoleic acid (C18:2) and linolenic acid (C18:3). frontiersin.orgrepec.org The enzyme responsible for the first desaturation step is fatty acid desaturase 2 (FAD2). By downregulating or silencing the FAD2 gene using techniques like RNA interference (RNAi), more oleic acid is channeled into the elongation pathway, thereby boosting the production of erucic acid. researchgate.netfrontiersin.orgdtu.dk Combining the overexpression of FAE1 with the silencing of FAD2 has proven to be a particularly effective synergistic approach. researchgate.net

| Genetic Target | Strategy | Organism(s) | Outcome | Reference |

|---|---|---|---|---|

| FAE1 (Fatty Acid Elongase 1) / KCS | Overexpression with seed-specific promoter | Brassica napus, Brassica carinata, Crambe abyssinica | Increased elongation of oleic acid to erucic acid. | researchgate.netrepec.orgdtu.dk |

| FAD2 (Fatty Acid Desaturase 2) | Gene silencing (e.g., RNAi) | Brassica napus, Crambe abyssinica | Reduced conversion of oleic acid to polyunsaturated fatty acids, increasing substrate for elongation. | researchgate.netfrontiersin.orgdtu.dk |

| LPAAT (Lysophosphatidic Acid Acyltransferase) | Heterologous expression (e.g., from Limnanthes douglasii) | Brassica napus, Crambe abyssinica | Enhanced incorporation of erucic acid into the sn-2 position of triacylglycerols. | researchgate.netdtu.dkwikipedia.org |

Engineering Triacylglycerol Assembly and Storage Pathways

After synthesis, erucic acid must be incorporated into TAG molecules for stable storage in oil bodies. frontiersin.org The primary pathway for TAG assembly is the Kennedy pathway. frontiersin.org A critical step in this pathway is the acylation of lysophosphatidic acid (LPA) at the sn-2 position, a reaction catalyzed by lysophosphatidic acid acyltransferase (LPAAT). frontiersin.orgwikipedia.org Native LPAAT enzymes in many oilseeds, such as Brassica napus, show low specificity for erucoyl-CoA, which limits the incorporation of erucic acid into the TAG backbone, particularly at the central sn-2 position. wikipedia.org This creates a bottleneck, theoretically capping the erucic acid content at approximately 67% of total fatty acids. wikipedia.org

Heterologous Production of this compound in Microbial Cell Factories

The production of fatty acids and their derivatives in microbial systems like yeast and bacteria offers a promising alternative to agricultural cultivation. nih.govdtu.dk These microbial cell factories can be grown in controlled fermenters using a variety of feedstocks, allowing for scalable and sustainable production. nih.gov

Engineering Yeast and Bacterial Strains for this compound Biosynthesis

The baker's yeast Saccharomyces cerevisiae is a well-established industrial microorganism that has been extensively engineered for the production of various chemicals, including fatty acids. dtu.dkoup.com While yeast naturally produces saturated and monounsaturated C16 and C18 fatty acids, its native elongation system can be rewired to produce VLCFAs. nih.govoup.com Heterologous expression of plant-derived FAE1 genes, which encode the condensing enzyme responsible for C22:1 synthesis, has been shown to result in the accumulation of erucic acid in yeast. nih.gov

To achieve high yields, several metabolic engineering strategies are employed:

Increasing Precursor Supply : Enhancing the pool of the primary building block, acetyl-CoA, and the elongation unit, malonyl-CoA, is crucial. This can be achieved by overexpressing key enzymes like acetyl-CoA carboxylase (ACC1). acs.orgmdpi.com

Expressing Heterologous Elongases : Introducing the plant FAE1 gene is the key step to enable the elongation of oleic acid to erucic acid. nih.gov

Blocking Competing Pathways : Deleting or downregulating pathways that divert fatty acids away from the desired product, such as β-oxidation (fatty acid degradation) or the formation of storage lipids like TAGs (if free fatty acids are the target), can increase product titers. oup.com

The oleaginous yeast Yarrowia lipolytica is another attractive host due to its natural ability to accumulate high levels of lipids. acs.orgmdpi.com Its metabolism is inherently geared towards fatty acid and TAG synthesis, making it a robust chassis for producing erucic acid and other lipid-based oleochemicals. mdpi.commdpi.comnih.gov Similar engineering principles apply, including the introduction of a specific FAE1-type elongase and optimizing the precursor supply. nih.gov While less common, bacteria like Escherichia coli have also been engineered for fatty acid production, though challenges remain in producing high levels of VLCFAs. ocl-journal.org

Bioprocess Optimization for Industrial-Scale this compound Production

Transitioning from laboratory-scale experiments to industrial-scale production requires extensive bioprocess optimization. frontiersin.org The goal is to maximize productivity, titer, and yield in large-scale fermenters. nih.gov Key parameters that are optimized include:

Medium Composition : Fine-tuning the concentrations of carbon sources (like glucose), nitrogen sources, and other essential nutrients is critical for both cell growth and product formation. frontiersin.org

Fermentation Conditions : Physical parameters such as temperature, pH, and dissolved oxygen levels must be tightly controlled to maintain optimal enzyme activity and cell health. frontiersin.orgijcmas.com

Feeding Strategy : Fed-batch or continuous fermentation strategies are often employed to avoid substrate inhibition and maintain high cell densities, leading to higher product titers. frontiersin.org This involves carefully controlling the feed rate of the carbon source throughout the fermentation process.

Strain Stability : Ensuring the genetic stability of the engineered microbial strain over many generations is crucial for consistent and reliable industrial production. mdpi.com

These optimization strategies are essential to develop an economically viable and sustainable process for producing this compound and its derivatives from microbial cell factories. frontiersin.org

Enzymatic Synthesis of this compound-Containing Lipid Esters

Enzymatic synthesis provides a highly specific and environmentally friendly alternative to traditional chemical methods for producing derivatives of erucic acid. Lipases (EC 3.1.1.3) are the most commonly used enzymes for these reactions, offering mild reaction conditions and high selectivity, which reduces the formation of unwanted byproducts. nih.gov

These biocatalytic processes can be used to produce a variety of valuable this compound-containing esters. For example, wax esters, which are composed of a fatty acid esterified to a fatty alcohol, have applications as lubricants and in cosmetics. mdpi.comnih.gov The synthesis of wax esters from erucic acid can be achieved using a two-enzyme system: a fatty acyl-CoA reductase (FAR) to convert erucic acid to its corresponding alcohol (erucyl alcohol), and a wax synthase (WS) to esterify the erucyl alcohol with another molecule of erucic acid (or other fatty acid). mdpi.com Lipase-catalyzed transesterification can also be employed, reacting erucic acid methyl esters with a fatty alcohol. researchgate.net

Another important derivative is erucamide (B86657), which is widely used as a slip agent in the plastics industry. nih.gov Erucamide can be synthesized through the ammonolysis of erucic acid, a reaction that can be efficiently catalyzed by immobilized lipases such as Candida antarctica lipase (B570770) B (often commercialized as Novozym 435). nih.gov This enzymatic process uses urea (B33335) as the ammonia (B1221849) source and is conducted in an organic solvent, offering a safer and more economical route than traditional chemical synthesis at high pressure. nih.gov

| Product | Substrates | Enzyme (Example) | Reaction Type | Reference |

|---|---|---|---|---|

| Erucamide | Erucic acid, Urea | Immobilized Candida antarctica lipase B (Novozym 435) | Ammonolysis | nih.gov |

| Wax Esters (e.g., Erucyl this compound) | Erucic acid methyl ester, Fatty alcohol | Immobilized lipase (e.g., Lipozyme) | Transesterification | researchgate.net |

| Glyceride Esters | Erucic acid, Glycerol (B35011) | Lipase | Esterification |

Lipase-Catalyzed Transesterification for this compound Esterification

Lipases are versatile biocatalysts that can facilitate esterification and transesterification reactions under mild conditions, making them ideal for the synthesis of this compound esters. researchgate.net These enzymes exhibit high selectivity, which minimizes the formation of unwanted byproducts. nih.gov The enzymatic synthesis of various this compound derivatives, including erucamide and other esters, has been successfully demonstrated using a range of lipases.

One of the most effective biocatalysts for this purpose is the immobilized lipase from Candida antarctica (Novozym 435). nih.gov Studies have shown its efficiency in the ammonolysis of erucic acid to produce erucamide. In a notable study, the synthesis of erucamide was achieved by reacting erucic acid with urea in an organic solvent. nih.gov Optimal conditions were established to maximize the yield, demonstrating the feasibility of this biocatalytic route. nih.gov

The choice of lipase, reaction medium, temperature, and substrate molar ratio are critical parameters that influence the reaction's efficiency and yield. mdpi.com For instance, in the synthesis of sucrose (B13894) this compound, the immobilized Thermomyces lanuginosus lipase has been utilized, with optimal conditions identified as a 1:1 molar ratio of sucrose to fatty acid at 50°C.

The following interactive table summarizes key findings from various studies on the lipase-catalyzed synthesis of this compound derivatives.

Table 1: Research Findings on Lipase-Catalyzed this compound Esterification

| Lipase Source | Derivative Synthesized | Key Reaction Parameters | Conversion/Yield |

|---|---|---|---|

| Candida antarctica (Novozym 435) | Erucamide | 60°C, 48 hours, 1:4 molar ratio (erucic acid:urea), tert-butyl alcohol solvent | 88.74% purity |

| Thermomyces lanuginosus (immobilized) | Sucrose this compound | 50°C, 40 hours, 1:1 molar ratio (sucrose:erucic acid), t-butanol/DMSO solvent | 55.6% conversion |

| Candida antarctica Lipase B (CALB) | Ferulyl monoolein (B16389) and diolein (from triolein) | 60°C, anhydrous toluene (B28343) solvent, vacuum application | 77% combined yield |

Directed Evolution and Protein Engineering of this compound-Modifying Enzymes

To further enhance the efficiency and specificity of biocatalysts for this compound production and modification, researchers are turning to directed evolution and protein engineering. nih.gov These techniques allow for the targeted modification of enzyme properties, such as substrate specificity, catalytic activity, and stability under industrial process conditions. researchgate.net

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired traits. nih.gov This involves creating a large library of enzyme variants through random mutagenesis, followed by screening for improved performance. nih.gov For instance, error-prone PCR can be used to introduce random mutations into the gene encoding a lipase, and the resulting variants can be screened for enhanced activity towards erucic acid or its derivatives. illinois.edu

Rational protein design, on the other hand, involves making specific changes to an enzyme's amino acid sequence based on a detailed understanding of its structure and function. nih.gov Site-directed mutagenesis is a key tool in this approach, allowing researchers to substitute specific amino acids in the enzyme's active site to alter its substrate preference or catalytic efficiency. nih.gov For example, modifying bulky aromatic residues at the entrance of a lipase's active site has been shown to shift substrate preference towards longer-chain fatty acids. nih.gov

While specific examples of directed evolution exclusively for "this compound-modifying enzymes" are emerging, the principles have been widely applied to lipases and other relevant enzymes. nih.gov For instance, the thermostability of Yarrowia lipolytica lipase Lip2 has been significantly improved through a combination of error-prone PCR and site-directed mutagenesis, resulting in an enzyme with a 7-fold longer half-life at 50°C. illinois.edu Such enhancements are crucial for developing robust biocatalysts for industrial applications.

In a related field, metabolic engineering of oilseed crops like Brassica carinata has focused on increasing the in vivo production of erucic acid. This has been achieved by engineering key enzymes in the fatty acid biosynthesis pathway. mdpi.com Overexpression of genes such as fatty acid elongase 1 (FAE1) and lysophosphatidic acid acyltransferase (LPAAT) has been shown to significantly increase the erucic acid content in the seed oil of transgenic plants. frontiersin.orgnih.govocl-journal.org This demonstrates a complementary biotechnological strategy for enhancing the availability of erucic acid as a feedstock for further enzymatic modifications.

The following table outlines strategies and outcomes in the protein and metabolic engineering for enhanced this compound and derivative production.

Table 2: Protein and Metabolic Engineering Strategies for this compound and Derivatives

| Engineering Strategy | Target Enzyme/Gene | Organism | Objective | Outcome |

|---|---|---|---|---|

| Metabolic Engineering | BnFAE1 and LdPLAAT | Brassica carinata | Increase erucic acid content | Erucic acid levels reached up to 52.7% |

| Site-Directed Mutagenesis | Malassezia globosa lipase (SMG1) | Malassezia globosa | Alter substrate preference | W116A mutant showed a preference for long-chain substrates |

| Directed Evolution (ep-PCR) & Site-Directed Mutagenesis | Yarrowia lipolytica lipase (YlLip2) | Yarrowia lipolytica | Improve thermostability | 7-fold increase in half-life at 50°C |

Omics Approaches in Erucate Research

Lipidomics Profiling of Erucate-Containing Lipid Species

Lipidomics, the large-scale study of the lipidome, offers detailed insights into the diversity and quantity of lipid molecules in a biological system. nih.gov This is particularly crucial for understanding the incorporation and metabolism of this compound into various lipid classes. Methodologies based on mass spectrometry (MS) are central to lipidomics, enabling the identification and quantification of thousands of distinct lipid species. nih.gov

The analysis of lipids derived from this compound involves both identifying the types of lipids present (qualitative) and measuring their amounts (quantitative). nih.govrsc.org In biological models such as oilseed rape (Brassica napus), which has high-erucate (HEAR) and low-erucate (LEAR) cultivars, lipidomics reveals the distribution of this compound within the seed's lipid profile. nih.gov

Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can separate and identify various lipid classes. nih.gov For instance, in developing seeds of high-erucate cultivars, erucic acid is predominantly found esterified in triacylglycerols (TAGs), the main storage form of lipids. nih.gov Detailed lipidomic analysis can pinpoint the specific molecular species of TAGs, such as those containing this compound alongside other fatty acids like oleic and linoleic acid. nih.govresearchgate.net

Quantitative studies track the changes in these lipid species over time or in response to specific conditions. nih.govmdpi.com For example, in developing oilseed rape, the accumulation of this compound-containing TAGs can be measured at different stages after flowering to understand the dynamics of oil biosynthesis. nih.gov These analyses often employ tandem mass spectrometry (MS/MS) for precise identification and quantification of individual lipid molecules from complex biological extracts. researchgate.net

Table 1: Major this compound-Containing Lipid Species in High-Erucate Oilseeds This table is representative and compiled from general findings in lipidomic studies of high-erucate plants.

| Lipid Class | Common Molecular Species Example | Biological Role |

|---|---|---|

| Triacylglycerols (TAG) | TAG (18:1/22:1/18:1) | Primary energy storage |

| Phosphatidylcholine (PC) | PC (18:1/22:1) | Membrane component, metabolic intermediate |

| Diacylglycerols (DAG) | DAG (18:1/22:1) | Intermediate in TAG and phospholipid synthesis |

Methodological Advances in this compound-Focused Lipidomics

The field of lipidomics is continuously evolving, with advancements that enhance the specificity and sensitivity of this compound-related research. nih.gov Modern lipidomics platforms often utilize ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), which allows for better separation and more accurate identification of lipid species. nih.gov

Shotgun lipidomics, which involves direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation, is another powerful technique for high-throughput analysis. nih.gov Innovations in ion mobility spectrometry, when coupled with mass spectrometry, add another dimension of separation based on the molecule's size, shape, and charge, further resolving complex lipid mixtures. nih.gov These methodological improvements are critical for distinguishing between isomeric and isobaric lipid species, which is a common challenge in lipid analysis. nih.gov The development and use of internal standards and standard reference materials are also crucial for improving the accuracy and comparability of data across different laboratories and platforms. nih.gov